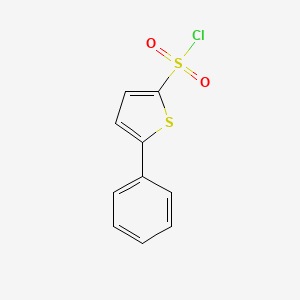

5-Phenylthiophene-2-sulfonyl chloride

Description

Contextualization within Organosulfur and Heterocyclic Chemistry

5-Phenylthiophene-2-sulfonyl chloride belongs to two significant classes of organic compounds: organosulfur compounds and heterocyclic compounds. Organosulfur chemistry focuses on molecules containing carbon-sulfur bonds. These compounds are abundant in nature and are essential for life, appearing in vital biomolecules like the amino acids cysteine and methionine, as well as in life-saving antibiotics such as penicillin. wikipedia.org The study of organosulfur compounds is crucial for developing new synthetic methodologies and understanding biological processes. wikipedia.orgacs.org

Simultaneously, the compound is classified as a heterocyclic, meaning its molecular structure includes a ring containing at least one atom that is not carbon. ontosight.ai In this case, the thiophene (B33073) ring is a five-membered aromatic ring with one sulfur atom. rsc.org Heterocyclic scaffolds are of immense importance in medicinal chemistry, with a significant percentage of all biologically active molecules containing such structures. thieme-connect.de The thiophene ring itself is a "privileged pharmacophore," meaning its structure appears in numerous approved drugs across various therapeutic areas. rsc.org

Significance of Aryl and Heteroaryl Sulfonyl Chlorides as Advanced Synthetic Intermediates

The sulfonyl chloride (-SO₂Cl) functional group is a highly reactive and versatile electrophile, making aryl and heteroaryl sulfonyl chlorides powerful intermediates in organic synthesis. wikipedia.orgnih.gov These compounds readily react with a wide array of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. wikipedia.org

This reactivity is the cornerstone of their utility. The formation of sulfonamides is particularly significant in drug discovery, as this functional group is a key component of the "sulfa drugs," the first commercially available antibiotics. wikipedia.orgnih.gov The ability to construct these bonds allows chemists to synthesize a vast library of molecules for biological screening. nih.gov While the synthesis of sulfonyl chlorides can be challenging, modern methods, including palladium-catalyzed reactions, have improved access to these valuable reagents. nih.gov Their role as synthetic precursors enables the precise modification of molecular properties, which is fundamental for developing new materials and therapeutic agents.

Overview of Thiophene Derivatives in Modern Chemical Science

The thiophene ring system is a cornerstone of modern chemical science due to its unique electronic properties and its presence in a multitude of functional molecules. nih.gov Discovered as a contaminant in benzene (B151609), thiophene is an aromatic heterocycle that can often be substituted for a benzene ring in biologically active compounds without a loss of activity. wikipedia.org This bioisosteric relationship has been exploited in the design of numerous pharmaceuticals. wikipedia.org

In medicinal chemistry, thiophene derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. rsc.orgnih.govbohrium.com Well-known drugs containing the thiophene moiety include the antiplatelet agent clopidogrel (B1663587) and the antipsychotic olanzapine. rsc.org Beyond pharmaceuticals, thiophene-based materials have gained prominence in materials science. Their semiconductor and fluorescent properties have led to their use in organic electronics, such as thin-film field-effect transistors, solar cells, and sensors. nih.gov The versatility of thiophene chemistry allows for the creation of a wide range of derivatives, making it a critical component in both the life sciences and advanced technology. ontosight.ai

Chemical Data for this compound

| Property | Data |

| CAS Number | 97272-02-1 |

| Molecular Formula | C₁₀H₇ClO₂S₂ |

| Molecular Weight | 258.74 g/mol |

| Appearance | Faint yellow solid |

| Synonyms | 2-(Chlorosulphonyl)-5-phenylthiophene, 5-Phenyl-2-thiophenesulfonyl chloride |

Data sourced from CymitQuimica cymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

5-phenylthiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2S2/c11-15(12,13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRKTBLHJKMFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80540459 | |

| Record name | 5-Phenylthiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97272-02-1 | |

| Record name | 5-Phenylthiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenylthiophene-2-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Chemical Reactivity and Transformation Studies of 5 Phenylthiophene 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group is a key reactive site in 5-phenylthiophene-2-sulfonyl chloride, readily undergoing nucleophilic substitution. This reactivity allows for the introduction of a diverse range of functionalities, leading to the synthesis of various sulfur-containing compounds.

The reaction of this compound with primary and secondary amines is a fundamental transformation that yields the corresponding sulfonamides. cbijournal.comekb.eg This reaction, often carried out in the presence of a base such as pyridine (B92270) or triethylamine, proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. cbijournal.com The base serves to neutralize the hydrogen chloride that is generated during the reaction. cbijournal.com The general method for synthesizing sulfonamides involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of an organic or inorganic base. cbijournal.com

The reactivity of amines in this reaction can vary depending on their structure; primary amines are generally more reactive than secondary amines. cbijournal.com The reaction conditions can be optimized to achieve high yields of the desired sulfonamide products. For instance, microwave-assisted synthesis has been shown to be an efficient method for the sulfonylation of various amines under solvent- and catalyst-free conditions, leading to excellent yields in short reaction times. rsc.org

| Amine Type | General Reactivity | Reaction Conditions | Key Advantages of Method |

|---|---|---|---|

| Primary Amines | Highly reactive | Presence of a base (e.g., pyridine, triethylamine) | High yields of sulfonamides |

| Secondary Amines | Less reactive than primary amines | Can be facilitated by microwave irradiation | Efficient synthesis with short reaction times |

| Aromatic Amines | Reactivity can be influenced by substituents on the aromatic ring | Solvent- and catalyst-free conditions possible with microwave assistance | Environmentally benign and efficient |

This compound can be converted to sulfonate esters through reaction with alcohols in the presence of a base. eurjchem.com This reaction is a common method for the synthesis of sulfonate esters, which are valuable intermediates in organic synthesis. eurjchem.com The formation of sulfonothioates can be achieved through the reaction of sulfonyl chlorides with thiols.

Recent research has focused on developing more environmentally friendly methods for the synthesis of sulfonate esters. eurjchem.com One such approach involves the use of aqueous bases and greener solvents, which provides good to excellent yields of the desired products. eurjchem.com

The reaction of this compound with hydrazine (B178648) or its derivatives leads to the formation of sulfonyl hydrazides. This reaction typically proceeds by treating the sulfonyl chloride with hydrazine hydrate. scholarly.orgorgsyn.org Sulfonyl hydrazides are stable, crystalline solids and serve as important precursors for the synthesis of various heterocyclic compounds. scholarly.org

The reaction with azide (B81097) nucleophiles, such as sodium azide, results in the formation of sulfonyl azides. These compounds are versatile intermediates that can undergo a variety of transformations, including Curtius-type rearrangements and cycloaddition reactions. The kinetics of the reaction of substituted thiophene-2-sulfonyl chlorides with the azide anion in water have been studied, providing insight into the reaction mechanism. rsc.org

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The presence of the thiophene (B33073) ring in this compound allows for its participation in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

While the direct use of sulfonyl chlorides as coupling partners in Suzuki-Miyaura reactions is challenging, they can be converted into more suitable derivatives. For instance, the synthesis of thiophene sulfonamide derivatives has been achieved via Suzuki cross-coupling reactions of 5-bromothiophene-2-sulfonamide (B1270684) with various aryl boronic acids. researchgate.netdoaj.org This suggests a potential two-step strategy where this compound is first converted to a sulfonamide, which then participates in the Suzuki-Miyaura coupling. A palladium-catalyzed three-component synthesis of sulfonamides has been developed using sulfuric chloride as a source of the SO2 group, where Suzuki-Miyaura coupling occurs between in situ generated sulfamoyl chlorides and boronic acids. nih.govsemanticscholar.org

The Stille reaction, which involves the coupling of an organotin compound with an electrophile, is another powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.org Aryl sulfonates have been successfully employed as electrophiles in Stille cross-coupling reactions. mit.edu This indicates that this compound, or its corresponding sulfonate ester derivative, could potentially serve as a substrate in Stille coupling reactions to form biaryl compounds.

| Coupling Reaction | Potential Application of this compound | Key Features |

|---|---|---|

| Suzuki-Miyaura Coupling | Indirectly, via conversion to a sulfonamide or other suitable derivative. | Forms C(sp2)-C(sp2) bonds; versatile and widely used. |

| Stille Coupling | Potentially as an electrophile, or via conversion to a sulfonate ester. | Forms C-C bonds; tolerant of a wide range of functional groups. |

This compound can act as an electrophilic reagent in certain cross-coupling reactions. The sulfonyl chloride group can be a target for transition metal-catalyzed insertions, leading to the formation of new bonds. While less common than the use of aryl halides, the development of methods for the direct use of sulfonyl chlorides in cross-coupling is an active area of research. For example, sulfonyl chlorides have been used in copper-catalyzed reductive coupling reactions with H-phosphonates to form S-aryl phosphorothioates. rsc.org This demonstrates the potential of sulfonyl chlorides to act as electrophilic partners in the formation of carbon-heteroatom bonds.

Transformations of the Thiophene Ring System

The chemical behavior of the thiophene ring in this compound is significantly influenced by the strongly electron-withdrawing sulfonyl chloride group. This substituent decreases the electron density of the aromatic ring, thereby modifying its susceptibility to electrophilic attack and altering its reactivity in oxidation, reduction, and cycloaddition reactions.

Oxidation Reactions Leading to Sulfoxides and Sulfones

The sulfur heteroatom within the thiophene ring can be oxidized to form a sulfoxide (B87167) (S-oxide) and subsequently a sulfone (S,S-dioxide). While the thiophene ring is generally stable, its oxidation is a key transformation that temporarily disrupts aromaticity to create highly reactive intermediates.

The direct oxidation of thiophenes to thiophene S-oxides is a delicate process because the S-oxide product is often more susceptible to oxidation than the starting thiophene. mdpi.org Consequently, over-oxidation to the more stable thiophene S,S-dioxide is a common outcome. mdpi.org To achieve a selective oxidation to the S-oxide, the reaction is typically performed at low temperatures using a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). mdpi.orgresearchgate.netresearchgate.net The Lewis acid is believed to activate the peracid and coordinate to the resulting S-oxide, which deactivates it towards further oxidation. mdpi.orgresearchgate.net

In the absence of a Lewis acid, the reaction with oxidizing agents generally proceeds to the thermodynamically stable thiophene S,S-dioxide. mdpi.orgresearchgate.net For this compound, these transformations would yield this compound S-oxide and this compound S,S-dioxide, respectively. These oxidized species are not typically isolated but are generated in situ for subsequent reactions due to their high reactivity. researchtrends.netsemanticscholar.org

| Target Product | Typical Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Thiophene S-oxide | m-CPBA, Boron trifluoride etherate (BF₃·Et₂O) | CH₂Cl₂, -20°C to 0°C | mdpi.orgresearchgate.net |

| Thiophene S,S-dioxide | m-CPBA (≥2 equivalents) or Dimethyldioxirane | CH₂Cl₂, Room Temperature | researchgate.netutexas.edu |

Reduction Pathways to Thiol Derivatives

The reduction of the thiophene ring system can proceed via several pathways, depending on the reagents and conditions employed. However, the transformation of the ring into a thiol derivative through a reductive pathway is not a commonly observed reaction.

The most prevalent reduction reaction of the thiophene nucleus is desulfurization. Catalytic hydrogenation using Raney nickel is a classic method that removes the sulfur atom entirely, leading to the saturation of the carbon chain. researchgate.net Applying this to this compound would be expected to produce a substituted butylbenzene, not a thiol.

Other reductive methods focus on saturating the double bonds of the ring. Ionic hydrogenation, for instance, can reduce thiophenes to their corresponding tetrahydrothiophene (B86538) derivatives. researchgate.net Similarly, a Birch reduction using sodium in liquid ammonia (B1221849) typically yields dihydrothiophene intermediates. youtube.com None of these standard reduction pathways for the thiophene ring result in the formation of a thiol derivative via ring opening. Therefore, while the sulfonyl chloride group can be reduced to a thiol, the transformation of the thiophene ring into a thiol is not a characteristic reaction of this heterocyclic system.

Cycloaddition and Annulation Reactions

The aromaticity of the thiophene ring renders it a relatively unreactive diene in standard Diels-Alder reactions. nih.govmdpi.com This low reactivity is further compounded in this compound by the electron-withdrawing nature of the sulfonyl chloride group. A highly effective strategy to induce cycloaddition reactivity is the in situ oxidation of the thiophene ring to the corresponding S-oxide or S,S-dioxide. researchtrends.netutexas.edu This process breaks the aromaticity and generates a potent cyclic diene that readily participates in cycloaddition reactions. semanticscholar.orgmdpi.com

[2+2] Annulations with Unsaturated Systems

While [4+2] cycloadditions are the most studied pathway for oxidized thiophenes, other modes of reactivity have been observed. Specifically, thermally stable thiophene S,S-dioxides have been shown to undergo [2+2] dimerization upon photoirradiation. utexas.edu This reaction involves two molecules of the thiophene S,S-dioxide acting as partners in the cycloaddition. However, intermolecular [2+2] annulation reactions between thiophene derivatives and other unsaturated systems like simple alkenes or alkynes are not a common or synthetically versatile pathway.

Reactions with Alkenes, Alkynes, and Heteroaromatics

The most significant cycloaddition pathway for this compound involves its prior oxidation to the S-oxide or S,S-dioxide, which then acts as a reactive 4π diene component in [4+2] cycloadditions (Diels-Alder reactions). researchtrends.netutexas.edu This reactive intermediate can be trapped in situ by a wide range of dienophiles, including electron-deficient alkenes and alkynes. researchtrends.netresearchgate.net

The initial cycloaddition yields a 7-thiabicyclo[2.2.1]heptene oxide derivative. These adducts are often unstable and readily undergo the extrusion of sulfur monoxide (SO) or sulfur dioxide (SO₂) to generate a new, highly substituted benzene (B151609) ring. researchgate.netutexas.edu This sequence provides a powerful synthetic route to complex aromatic structures that would be difficult to assemble otherwise. The reaction is compatible with a variety of dienophiles, showcasing its synthetic utility.

| Thiophene Precursor State | Dienophile | Key Conditions | Final Product Type (after extrusion) | Reference |

|---|---|---|---|---|

| S-oxide | N-Phenylmaleimide | m-CPBA, BF₃·Et₂O, CH₂Cl₂ | Substituted Phthalimide Derivative | researchgate.netresearchtrends.net |

| S-oxide | Maleic Anhydride | m-CPBA, BF₃·Et₂O, CH₂Cl₂ | Substituted Phthalic Anhydride Derivative | researchgate.netresearchtrends.net |

| S,S-dioxide | Dimethyl Acetylenedicarboxylate | Heat | Substituted Dimethyl Phthalate | utexas.edu |

| S,S-dioxide | Ethylene | Heat | Substituted Cyclohexadiene | utexas.edu |

Exploration of Derivatives and Analog Development Based on 5 Phenylthiophene 2 Sulfonyl Chloride

Design and Synthesis of 5-Phenylthiophene-2-sulfonamide (B6155978) Derivatives

Scope and Diversity of Amine Partners for Sulfonamide Formation

The synthesis of sulfonamides from 5-phenylthiophene-2-sulfonyl chloride can accommodate a wide range of amine partners, leading to a high degree of molecular diversity. The reaction, a nucleophilic attack of the amine on the sulfonyl chloride, can be performed with various classes of amines. Both primary and secondary amines, encompassing aliphatic and aromatic moieties, are viable reaction partners. rsc.org This flexibility allows for the introduction of a multitude of functional groups and structural motifs, each potentially influencing the biological activity of the resulting sulfonamide.

For instance, the reaction can be carried out with simple alkylamines, cyclic amines such as morpholine (B109124) and piperazine, and various anilines. youtube.com The use of amino acids and their derivatives as amine partners introduces chirality and additional functional groups like carboxylic acids, which can serve as handles for further derivatization or as key interaction points with biological targets. The broad scope of compatible amine nucleophiles underscores the utility of this compound as a versatile building block in medicinal chemistry.

Strategic Incorporations for Enhanced Bioactivity

The strategic incorporation of specific chemical moieties into the 5-phenylthiophene-2-sulfonamide framework is a key approach to modulate and enhance biological activity. By carefully selecting the amine partner, researchers can introduce functionalities known to interact with specific biological targets or to improve the pharmacokinetic properties of the molecule.

One area of exploration has been the synthesis of derivatives with potential as antifungal agents. By incorporating azole rings, which are known to inhibit fungal cytochrome P450 enzymes, novel 5-phenylthiophene-2-sulfonamides with significant antifungal activity have been developed. nih.gov For example, derivatives have shown potent activity against various Candida species, including fluconazole-resistant strains. nih.gov

Furthermore, the introduction of certain aliphatic side chains and amino-sulfonamide groups has been shown to increase cytotoxicity against various cancer cell lines. youtube.com For example, morpholino- and piperazino-containing sulfonamide derivatives have demonstrated promising in vivo activity against leukemia and lung carcinoma models. youtube.com These findings highlight how strategic modifications to the sulfonamide portion of the molecule can be used to tune its biological profile.

Diversification through Substitutions on the Phenyl and Thiophene (B33073) Moieties

A common method for introducing diversity at the 5-position of the thiophene ring is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Starting from 5-bromothiophene-2-sulfonamide (B1270684), a variety of aryl and heteroaryl groups can be introduced by coupling with the corresponding boronic acids or esters. nih.govresearchgate.net This strategy allows for the synthesis of a wide range of 5-arylthiophene-2-sulfonamide derivatives with different substitution patterns on the phenyl ring. The nature and position of these substituents, such as electron-donating or electron-withdrawing groups, can significantly affect the biological activity of the resulting compounds.

While substitutions on the phenyl ring are more commonly explored, modifications to the thiophene ring itself also present opportunities for analog development. Synthetic strategies that allow for the introduction of substituents at the 3- and 4-positions of the thiophene ring can provide further avenues for optimizing biological activity. For instance, the synthesis of thiophene-2-carboxamide derivatives with hydroxyl, methyl, or amino groups at the 3-position has been reported, demonstrating the feasibility of modifying the thiophene core. nih.gov

Table 1: Examples of Synthesized 5-Arylthiophene-2-sulfonamide Derivatives

| Compound ID | Aryl Group | Reference |

|---|---|---|

| 3a | Phenyl | nih.gov |

| 3b | 4-Methylphenyl | nih.gov |

| 3c | 4-Methoxyphenyl | nih.gov |

| 3d | 4-Chlorophenyl | nih.gov |

| 3e | 4-Fluorophenyl | nih.gov |

| 3f | 2,4-Dichlorophenyl | nih.gov |

| 3g | 3,4-Dimethoxyphenyl | nih.gov |

| 3h | Naphthalen-2-yl | nih.gov |

| 3i | 4-(Trifluoromethyl)phenyl | nih.gov |

| 3j | Biphenyl-4-yl | nih.gov |

Development of Hybrid Scaffolds Incorporating the 5-Phenylthiophene-2-sulfonyl Framework

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful tool in drug discovery. This approach can lead to compounds with improved affinity, selectivity, and pharmacokinetic profiles, or even novel mechanisms of action. The 5-phenylthiophene-2-sulfonyl framework has been utilized as a component in the design of such hybrid molecules.

By covalently linking the 5-phenylthiophene-2-sulfonyl moiety to other biologically active scaffolds, researchers aim to create synergistic effects or to target multiple biological pathways simultaneously. For example, the development of hybrid molecules containing both a podophyllotoxin (B1678966) scaffold, a known cytotoxic agent, and a sulfonamide moiety has been explored. mdpi.com These hybrids have been evaluated for their anticancer activity, with some derivatives showing potent cytotoxicity against human lung cancer cell lines. mdpi.com

The design and synthesis of such hybrid compounds often involve multi-step synthetic sequences, where the this compound is reacted with a partner molecule that already contains the second pharmacophore. This modular approach allows for the creation of a diverse range of hybrid structures for biological evaluation. The continued exploration of hybrid scaffolds incorporating the 5-phenylthiophene-2-sulfonyl framework holds promise for the discovery of novel therapeutic agents.

Multidisciplinary Applications of 5 Phenylthiophene 2 Sulfonyl Chloride and Its Derivatives

Medicinal Chemistry and Pharmaceutical Research:

The versatility of the 5-phenylthiophene-2-sulfonyl chloride core allows for the introduction of various functional groups, leading to the generation of large libraries of compounds. These compounds have been evaluated for a wide range of biological activities, with particularly noteworthy results in the fields of antimicrobial and anticancer research.

Derivatives of this compound have demonstrated significant potential in combating microbial infections. Researchers have synthesized and tested numerous compounds, revealing broad-spectrum activity against both bacteria and fungi.

Thiophene (B33073) derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have identified several thiophene derivatives with notable efficacy against drug-resistant strains, highlighting their potential as novel antibacterial agents. For instance, certain thiophene derivatives have exhibited bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli. nih.gov The mechanism of action for some of these derivatives involves increasing the permeability of the bacterial membrane. nih.gov

Research into sulfonyl derivatives of other heterocyclic compounds has also provided insights into potential antibacterial efficacy. For example, a novel sulfonyl derivative of 2(5H)-furanone, F105, has demonstrated biocidal properties against both methicillin-susceptible (S. aureus) and methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgresearchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Thiophene Derivatives

| Compound | Bacterial Strain | MIC₅₀ (mg/L) | Reference |

|---|---|---|---|

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 | nih.gov |

| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8 | nih.gov |

| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16 | nih.gov |

| Thiophene Derivative 5 | Colistin-Resistant E. coli | 32 | nih.gov |

| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 32 | nih.gov |

| Thiophene Derivative 8 | Colistin-Resistant E. coli | 32 | nih.gov |

MIC₅₀ represents the minimum concentration that inhibits 50% of the screened strains.

A series of novel 5-phenylthiophene derivatives have been designed and synthesized, demonstrating significant antifungal activities. nih.gov Notably, compounds 17b and 17f from one study displayed potent effects against a range of susceptible and fluconazole-resistant fungal strains. nih.gov The mechanism for the potent antifungal activity of compound 17f was found to be the inhibition of Candida albicans CYP51. nih.gov Furthermore, these potent compounds were shown to prevent the formation of fungal biofilms. nih.gov

Other studies on related sulfonyl derivatives, such as 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazoles, have also reported high activity against Candida albicans and other Candida species, with some derivatives showing higher potency than the reference drug fluconazole. nih.gov

Table 2: Antifungal Activity of Selected 5-Phenylthiophene Derivatives

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 17b | Multiple susceptible and resistant strains | Significant antifungal activities | nih.gov |

| 17f | Multiple susceptible and resistant strains | Significant antifungal activities | nih.gov |

| 17f | Candida albicans | Inhibition of CYP51 | nih.gov |

The quest for novel anticancer agents has led to the investigation of this compound derivatives, which have shown promising results in inducing cancer cell death and inhibiting tumor growth.

Thiophene derivatives have been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines. nih.gov For example, a novel thiophene derivative, F8, was found to induce phosphatidylserine (B164497) externalization, reactive oxygen species generation, and mitochondrial depolarization, all of which are hallmarks of apoptosis. nih.gov The study also indicated that F8 can downregulate members of the Jak/Stat pathway, suggesting a possible mechanism for the induction of cell death. nih.gov

The induction of apoptosis is a key mechanism for many chemotherapeutic agents. frontiersin.org Studies on other heterocyclic compounds have shown that the ability to induce nuclear condensation and fragmentation is a common feature of apoptosis-inducing agents. frontiersin.org

Derivatives containing the thiophene scaffold have demonstrated cytotoxic activity against various cancer cell lines, including breast and colon cancer. nih.govresearchgate.net In one study, all tested thiophene derivatives reduced the cell viability in breast cancer cells, with one compound, SB-200, showing a better cytotoxic effect compared to doxorubicin (B1662922) in a 3D culture model. nih.gov This same compound also induced morphological alterations consistent with apoptosis in MCF-7 breast cancer cells. nih.gov

Furthermore, a series of 5-phenyl-1,3-thiazole-4-sulfonamide (B2930646) derivatives, synthesized from a related sulfonyl chloride, were screened for their in vitro antitumor activity against 60 cancer cell lines. researchgate.net One particular derivative, 14c (1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine), showed notable activity against breast cancer cell lines, specifically being more selective towards MDA-MB-435 and T-47D cells. researchgate.net It also demonstrated significant growth inhibition against colon cancer cell line HT29. researchgate.net

Table 3: Cytotoxic Activity of a Selected Thiophene Derivative

| Compound | Cell Line | IC₅₀ (µmol/l) | Culture Type | Reference |

|---|---|---|---|---|

| SB-200 | MCF-7 (Breast Cancer) | <30 | 2D | nih.gov |

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Enzyme Inhibition and Modulation Studies

Derivatives of this compound are significant as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. nih.gov The thiophene-2-sulfonamide (B153586) scaffold is a recognized pharmacophore for CA inhibitors, with research demonstrating that five-membered heterocyclic sulfonamides are often more effective than their six-membered ring counterparts. semanticscholar.org

A notable series of derivatives, 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides, has been synthesized and evaluated for their inhibitory activity against several human (h) CA isoforms. nih.gov These compounds were prepared by reacting 5-bromo-thiophene-2-sulfonamide with various substituted-benzyl mercaptans. nih.gov The resulting derivatives showed varied efficacy against four key isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov

While this class of compounds demonstrated poor inhibition of the cytosolic isoform hCA I, with inhibition constants (Kᵢ) in the micromolar range (683–4250 nM), they were highly effective against other isoforms. nih.gov The cytosolic isoform hCA II and the transmembrane, tumor-associated isoforms hCA IX and XII were all strongly inhibited, with Kᵢ values in the subnanomolar to nanomolar range. nih.gov This isoform selectivity is a critical aspect of modern drug design, as hCA IX and XII are implicated in tumorigenesis, making them important targets for anticancer therapies. researchgate.net The potent inhibition is attributed to the sulfonamide moiety coordinating with the zinc ion in the enzyme's active site, a canonical mechanism for this class of inhibitors. researchgate.net

The table below summarizes the inhibitory activity of selected 5-substituted-benzylsulfanyl-thiophene-2-sulfonamide derivatives against four human carbonic anhydrase isoforms. nih.gov

| Compound | Substitution (R) | hCA I (Kᵢ nM) | hCA II (Kᵢ nM) | hCA IX (Kᵢ nM) | hCA XII (Kᵢ nM) |

|---|---|---|---|---|---|

| Deriv. 1 | H | 1054 | 0.8 | 9.8 | 4.5 |

| Deriv. 2 | 2-Cl | 4250 | 1.3 | 28.4 | 8.7 |

| Deriv. 3 | 3-Cl | 976 | 0.7 | 10.5 | 5.1 |

| Deriv. 4 | 4-Cl | 683 | 0.5 | 9.5 | 4.3 |

| Deriv. 5 | 4-F | 754 | 0.6 | 9.7 | 4.9 |

| Deriv. 6 | 4-CH₃ | 1230 | 0.9 | 12.3 | 6.2 |

The parent compound, this compound, serves as a key synthetic intermediate in the development of novel inhibitors for Insulin-Degrading Enzyme (IDE). nih.gov IDE is a zinc-metalloprotease responsible for the degradation of several peptide hormones, including insulin, and is a therapeutic target for type 2 diabetes. nih.govnih.gov

In a study aimed at discovering new, zinc-targeting IDE inhibitors, this compound was used in a sulfonamide coupling reaction to synthesize N-(1-Hydroxy-2-thioxo-1,2-dihydropyridin-3-yl)-5-phenylthiophene-2-sulfonamide. nih.gov This compound is part of a larger class of 3-sulfonamide derivatives of 1-hydroxypyridine-2-thione (1,2-HOPTO), which were identified as a novel scaffold for IDE inhibition. nih.gov

The research demonstrated that while the initial 3-sulfonamide-1,2-HOPTO scaffold had an average inhibition constant (Kᵢ) of approximately 50 μM, derivatization using various sulfonyl chlorides led to compounds with improved potency. nih.gov Specifically, a thiophene sulfonamide derivative showed an enhanced average Kᵢ of 9 μM against IDE substrates. nih.gov Further structure-activity relationship (SAR) studies on this scaffold led to halogenated derivatives with Kᵢ values as low as 5 μM. nih.gov This line of research underscores the utility of this compound in generating more complex molecules with potential therapeutic applications in metabolic diseases. nih.gov

Receptor Ligand and Modulator Design

Thiophene-based structures, derived from the same core as this compound, have been investigated for their potential as adenosine (B11128) receptor antagonists. nih.govresearchgate.net Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are G protein-coupled receptors that play significant roles in various physiological processes, making them attractive drug targets. nih.gov

One area of research has focused on novel thiazole-thiophene conjugates. nih.gov A series of these hybrid molecules were synthesized and evaluated for their binding affinity at A₁, A₂ₐ, and A₃ adenosine receptor subtypes. nih.gov Many of the synthesized compounds demonstrated good affinity for these receptors. nih.gov The most potent and selective compound from this series, which features a 4-methylphenyl group, exhibited a Kᵢ value of 0.33 μM for the A₃ receptor. nih.govresearchgate.net This compound also showed significant selectivity, with a greater than 90-fold preference for the A₃ receptor over the A₁ subtype and a greater than 30-fold preference over the A₂ subtype. nih.govresearchgate.net Such selectivity is a highly desirable trait in drug development to minimize off-target effects. nih.gov

The table below presents the binding affinities of a representative thiazole-thiophene conjugate at human adenosine receptor subtypes. nih.gov

| Compound | A₁ Receptor (Kᵢ μM) | A₂ₐ Receptor (Kᵢ μM) | A₃ Receptor (Kᵢ μM) |

|---|---|---|---|

| Compound 8n | >30 | >10 | 0.33 |

Materials Science and Advanced Functional Materials

The unique electronic and optical properties of conjugated thiophene-based systems make them highly valuable in the field of materials science.

Organic materials, particularly conjugated polymers and small molecules, are central to the development of next-generation optoelectronic devices due to their low cost, flexibility, and tunable properties. mdpi.comresearchgate.net Polythiophenes, which can be derived from thiophene-based monomers, are a class of conducting polymers known for their excellent electrical conductivity and chemical stability. mdpi.com These properties make them suitable for a range of applications, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and photodetectors. mdpi.comresearchgate.net The ability to process these materials from solution allows for their deposition on large-area and flexible substrates, opening up possibilities for wearable and implantable electronic systems. researchgate.net

Conductive polymers (CPs) are widely used in the fabrication of flexible sensors for healthcare and environmental monitoring. nih.gov Polythiophene (PTh) and its derivatives are among the most popular CPs used for these applications. mdpi.comresearchgate.net The conjugated backbone of PTh facilitates efficient electron transport and allows for strong interactions with gas analytes, making PTh-based materials highly sensitive and selective for chemical sensing. mdpi.com These polymers can be synthesized chemically or electrochemically and can be combined with other materials like metal nanoparticles to enhance their conductivity and analytical performance. mdpi.com The versatility of CPs allows them to be used in various sensing mechanisms, including chemiresistive, electrochemical, and optical sensors. mdpi.com

Reagent and Catalyst Development in Organic Synthesis

The this compound molecule is an important intermediate in organic synthesis. The sulfonyl chloride functional group is highly reactive towards nucleophiles, making it a valuable building block for introducing the 5-phenylthiophene-2-sulfonyl moiety into larger molecules. This reaction is commonly used to synthesize a wide range of sulfonamides, which are prevalent in medicinal chemistry. The reduction of sulfonyl chlorides using reagents like zinc dust can also be used to prepare the corresponding thiophenols, which are themselves useful synthetic intermediates. orgsyn.org Its utility as a reagent lies in its ability to readily form new carbon-sulfur and nitrogen-sulfur bonds, providing a straightforward route to complex heterocyclic structures with potential biological or material applications.

Utilization as a Key Electrophilic Synthon

This compound is a potent electrophilic synthon, a chemical species that, in the course of a reaction, provides a synthetic equivalent to an electrophilic functional group. The electrophilicity of this compound is centered on the sulfur atom of the sulfonyl chloride group (-SO₂Cl). This sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This pronounced positive character makes it an excellent target for attack by a wide range of nucleophiles.

The primary and most well-documented application of this compound as an electrophilic synthon is in the synthesis of sulfonamides. This class of organic compounds is of paramount importance in medicinal chemistry, with numerous drugs containing the sulfonamide functional group. nih.gov The synthesis of 5-phenylthiophene-2-sulfonamides is typically achieved through the reaction of this compound with primary or secondary amines. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide linkage.

The versatility of this reaction is demonstrated by the wide variety of amines that can be employed, leading to a diverse library of 5-phenylthiophene-2-sulfonamide (B6155978) derivatives. These derivatives have been investigated for a range of biological activities, including antibacterial and enzyme inhibitory properties. For instance, research has shown that 5-phenylthiophene-2-sulfonamide derivatives exhibit significant urease inhibition activity. researchgate.net

Below is a table summarizing the reaction of this compound with various amines to yield the corresponding sulfonamides.

| Amine | Resulting Sulfonamide |

| Ammonia (B1221849) | 5-Phenylthiophene-2-sulfonamide |

| Methylamine | N-Methyl-5-phenylthiophene-2-sulfonamide |

| Aniline | N,5-Diphenylthiophene-2-sulfonamide |

Role in Complex Molecule Synthesis

Beyond its use in the straightforward synthesis of sulfonamides, this compound serves as a valuable starting material and intermediate in the multi-step synthesis of more complex molecules with potential therapeutic applications. The 5-phenylthiophene-2-sulfonamide moiety, once installed, can be further functionalized, or the initial sulfonyl chloride can be used to construct more elaborate molecular architectures.

An important strategy in complex molecule synthesis involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While direct coupling with the sulfonyl chloride is not typical, the thiophene ring itself can be functionalized prior to or after the sulfonamide formation. For example, a bromo-substituted thiophene sulfonamide can undergo a Suzuki coupling with various boronic acids to introduce a range of aryl or heteroaryl groups at the 5-position of the thiophene ring. researchgate.net This approach allows for the generation of a diverse library of 5-arylthiophene-2-sulfonamides from a common intermediate. Although this example starts with a brominated thiophene, a similar synthetic strategy could be envisioned starting from this compound, where further modifications on the phenyl ring or the thiophene ring could be performed in subsequent steps.

The synthesis of biologically active compounds often requires the assembly of multiple fragments in a convergent or linear fashion. This compound can be incorporated into such synthetic routes to introduce the 5-phenylthiophene-2-sulfonyl pharmacophore, which has been associated with various biological activities. For instance, derivatives of thiophene-2-sulfonamides have been synthesized and evaluated for their antibacterial activity against clinically relevant pathogens. nih.gov The general synthetic scheme for these compounds often involves the initial reaction of a substituted thiophene-2-sulfonyl chloride with an appropriate amine, followed by further chemical transformations to arrive at the final target molecule.

The following table outlines a general synthetic approach where this compound can be utilized in the initial step to build more complex structures.

| Step | Reactant 1 | Reactant 2 | Product |

| 1 | This compound | A primary or secondary amine | A 5-phenylthiophene-2-sulfonamide derivative |

| 2 | The product from Step 1 | A reagent for further functionalization (e.g., in a cross-coupling reaction) | A more complex, functionalized 5-phenylthiophene-2-sulfonamide |

This step-wise approach highlights the role of this compound as a foundational building block, enabling the synthesis of a wide range of complex molecules with potential applications in drug discovery and materials science. The ability to readily form the sulfonamide bond and the potential for further modification of the resulting molecule make this compound a valuable tool in the synthetic chemist's arsenal.

Mechanistic Insights and Structure Activity Relationship Sar Elucidation

Analysis of Molecular Interactions and Binding Modes

The reactive sulfonyl chloride moiety is a key feature of 5-phenylthiophene-2-sulfonyl chloride, rendering it a potent electrophile. This characteristic allows it to form covalent bonds with nucleophilic residues, such as cysteine, lysine, or histidine, within the active sites of enzymes or receptors. This covalent modification can lead to irreversible inhibition, a mechanism of action that is of significant interest in drug discovery.

While detailed crystallographic studies specifically for this compound are not extensively documented in publicly available literature, insights can be drawn from computational modeling and studies of analogous compounds. Molecular docking simulations with various biological targets would likely reveal that the phenylthiophene core engages in non-covalent interactions, such as π-π stacking and hydrophobic interactions, with aromatic and aliphatic residues in a binding pocket. The sulfonyl group is expected to act as a hydrogen bond acceptor, further anchoring the molecule in an orientation that facilitates the covalent reaction.

The binding mode is thus likely a two-step process: initial non-covalent recognition and binding, followed by the covalent modification of a nearby nucleophile. The specificity of this interaction would be dictated by the architecture of the binding site, where a precise geometric arrangement is necessary to accommodate the phenylthiophene scaffold and position the sulfonyl chloride group for reaction.

Impact of Conformational Restrictions and 3D Shape on Efficacy

The three-dimensional shape of a molecule, dictated by its conformational flexibility, is a critical determinant of its biological activity. For this compound, the key conformational variable is the dihedral angle between the thiophene (B33073) and phenyl rings. While there is a degree of rotational freedom around the C-C bond connecting the two rings, steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogen at the 4-position of the thiophene ring may favor a non-planar conformation.

Introducing conformational restrictions, for example, by bridging the two rings or introducing bulky substituents that limit rotation, can have a profound impact on efficacy. researchgate.net Such rigidification can pre-organize the molecule into its bioactive conformation, reducing the entropic penalty upon binding to its target. This often leads to enhanced potency and selectivity. researchgate.netnih.gov

Role of Electronic and Steric Properties of Substituents

The electronic and steric properties of substituents on the phenyl ring of this compound can fine-tune its reactivity and binding affinity. The introduction of electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring would be expected to increase the electrophilicity of the sulfonyl chloride group, potentially leading to a faster rate of covalent modification. Conversely, electron-donating groups (e.g., methoxy, methyl) might decrease its reactivity.

Steric factors also play a significant role. Bulky substituents, particularly at the ortho-positions of the phenyl ring, could sterically hinder the approach of the sulfonyl chloride group to its target nucleophile, thereby reducing its chemical reactivity and biological activity. However, in some cases, bulky groups might enhance binding by engaging in favorable van der Waals interactions with a hydrophobic pocket in the binding site.

A comprehensive understanding of these effects can be achieved through the use of Hammett-type parameters, which quantify the electronic effects of substituents, and steric descriptors like buried volume, which describe the steric bulk of a group. nih.gov By systematically varying the substituents on the phenyl ring and measuring the resulting changes in activity, a quantitative structure-activity relationship (QSAR) model can be developed to predict the activity of novel derivatives.

| Substituent Property | Potential Impact on Activity | Rationale |

|---|---|---|

| Electron-withdrawing | Increase | Enhances electrophilicity of sulfonyl chloride |

| Electron-donating | Decrease | Reduces electrophilicity of sulfonyl chloride |

| Steric bulk (ortho) | Decrease | Hinders approach to target nucleophile |

| Steric bulk (meta, para) | Variable | May enhance binding through hydrophobic interactions |

Table 2: Predicted effects of substituents on the phenyl ring on the activity of this compound.

Computational Chemistry and Advanced Spectroscopic Characterization

Computational Chemistry Studies

Computational chemistry offers a powerful lens through which to examine the electronic structure and chemical behavior of 5-Phenylthiophene-2-sulfonyl chloride. While comprehensive computational studies specifically targeting this molecule are not extensively available in publicly accessible literature, the application of established theoretical frameworks to analogous thiophene (B33073) and sulfonyl chloride-containing compounds allows for a theoretical exploration of its properties.

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For a molecule like this compound, the HOMO is expected to be located primarily on the electron-rich phenylthiophene ring system, which can donate electrons in a chemical reaction. Conversely, the LUMO is likely to be centered around the electron-withdrawing sulfonyl chloride group (-SO₂Cl), making this site susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Parameter | Predicted Characteristic | Implication |

| HOMO Localization | Phenyl and Thiophene Rings | Site of electrophilic attack |

| LUMO Localization | Sulfonyl Chloride Group | Site of nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity |

Note: The data in this table is based on theoretical principles of FMO theory applied to the structure of this compound, as specific computational results were not available in the searched literature.

Computational methods, particularly Density Functional Theory (DFT), can be used to calculate various molecular properties that predict the reactivity and stability of this compound. Reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index can be derived from the HOMO and LUMO energies.

Molecular Docking and Dynamics Simulations for Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the interaction of a small molecule with a biological target, such as a protein or enzyme. These methods are instrumental in drug discovery and design.

While specific molecular docking or MD simulation studies for this compound were not identified in the reviewed literature, its structural motifs are present in molecules that have been studied for their biological activity. Thiophene-based sulfonamides are known to target various enzymes. A hypothetical docking study would involve placing the this compound molecule into the active site of a target protein to predict its binding orientation and affinity. The phenyl and thiophene rings could engage in hydrophobic and π-stacking interactions, while the sulfonyl chloride group, or more likely its sulfonamide derivative, could form hydrogen bonds and other polar interactions with amino acid residues in the active site.

MD simulations could then be used to study the stability of the predicted protein-ligand complex over time, providing insights into the dynamic nature of the interaction and the conformational changes that may occur upon binding.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized chemical compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard methods used to characterize this compound.

¹H NMR spectroscopy provides information about the number and environment of hydrogen atoms in a molecule. For this compound, the spectrum would show distinct signals for the protons on the phenyl and thiophene rings. The chemical shifts (δ) of the thiophene protons are influenced by the electron-withdrawing sulfonyl chloride group and the phenyl substituent. The phenyl protons would appear in the aromatic region, with a splitting pattern dependent on their substitution.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum would show characteristic signals for the carbon atoms of the phenyl and thiophene rings. The carbon atom attached to the sulfonyl chloride group would be significantly downfield due to the deshielding effect of the electronegative atoms.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Proton | Predicted Chemical Shift (δ, ppm) | Carbon | Predicted Chemical Shift (δ, ppm) |

| Thiophene H3 | 7.3 - 7.5 | Thiophene C2 | 140 - 145 |

| Thiophene H4 | 7.1 - 7.3 | Thiophene C3 | 125 - 130 |

| Phenyl H (ortho) | 7.6 - 7.8 | Thiophene C4 | 128 - 133 |

| Phenyl H (meta) | 7.4 - 7.6 | Thiophene C5 | 145 - 150 |

| Phenyl H (para) | 7.3 - 7.5 | Phenyl C (ipso) | 130 - 135 |

| Phenyl C (ortho) | 126 - 130 | ||

| Phenyl C (meta) | 129 - 132 | ||

| Phenyl C (para) | 130 - 134 |

Note: The chemical shifts are approximate values based on the analysis of similar structures and general principles of NMR spectroscopy, as detailed experimental data for this specific compound was not fully available in the searched literature.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the sulfonyl chloride group.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| S=O (Asymmetric Stretch) | Stretching | 1370 - 1390 |

| S=O (Symmetric Stretch) | Stretching | 1170 - 1190 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| S-Cl | Stretching | 500 - 600 |

Note: The wavenumbers are typical for the specified functional groups and are based on established spectroscopic correlations.

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry is a critical analytical technique for the structural elucidation and purity assessment of this compound. Analysis through various mass spectrometric methods provides data on the compound's molecular weight, elemental composition, and fragmentation behavior, which collectively confirm its identity.

Based on its molecular formula, C₁₀H₇ClO₂S₂, this compound has a calculated molecular weight of approximately 258.74 g/mol . cymitquimica.combldpharm.com In a typical electron ionization mass spectrum (EI-MS), the molecular ion peak (M⁺˙) would be expected to appear as a characteristic isotopic cluster due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) at m/z 258 and 260. The stability of the aromatic rings generally results in a prominent molecular ion peak. libretexts.org

The fragmentation pattern of aryl sulfonyl chlorides is well-established and provides significant structural information. researchgate.net The primary fragmentation pathway for this compound is anticipated to involve the initial loss of a chlorine radical (•Cl) from the molecular ion, yielding a sulfonyl cation at m/z 223. This is often followed by the expulsion of a neutral sulfur dioxide (SO₂) molecule, a common characteristic for sulfonyl compounds, resulting in the formation of the 5-phenylthienyl cation at m/z 159. researchgate.net

High-resolution mass spectrometry (HRMS) offers precise mass measurements, enabling the unambiguous determination of the elemental composition of the molecular ion and its fragments. This technique is invaluable for distinguishing between ions of the same nominal mass but different chemical formulas, thereby confirming the structure of this compound with high confidence.

| m/z (Nominal) | Proposed Fragment Ion | Chemical Formula | Fragmentation Pathway |

|---|---|---|---|

| 258/260 | [M]⁺˙ (Molecular Ion) | [C₁₀H₇ClO₂S₂]⁺˙ | - |

| 223 | [M-Cl]⁺ | [C₁₀H₇O₂S₂]⁺ | Loss of •Cl |

| 159 | [M-Cl-SO₂]⁺ | [C₁₀H₇S]⁺ | Loss of SO₂ from [M-Cl]⁺ |

Liquid chromatography-mass spectrometry (LC-MS) is employed to analyze the compound's purity and to study its behavior in solution. mdpi.com A typical LC-MS analysis would utilize a reversed-phase column (e.g., C18) with a gradient elution mobile phase, commonly consisting of water and acetonitrile, often modified with an acid like formic acid to facilitate protonation. Using a soft ionization technique such as electrospray ionization (ESI), the compound can be detected as a protonated molecule, [M+H]⁺, at m/z 259 and 261. LC-MS/MS, or tandem mass spectrometry, can further be used to isolate the parent ion and induce fragmentation, providing spectra that can confirm the fragmentation pathways observed in direct infusion studies. core.ac.uk

| Parameter | Typical Condition |

|---|---|

| Chromatography | Reversed-Phase HPLC |

| Stationary Phase | C18 |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient) |

| Ionization Technique | Electrospray Ionization (ESI), Positive Mode |

| Detected Ion | [M+H]⁺ (m/z 259/261) |

Emerging Trends and Future Research Perspectives

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of sulfonyl chlorides has traditionally relied on methods that often involve harsh reagents and generate considerable waste. rsc.org However, the principles of green chemistry are increasingly being applied to develop more environmentally benign synthetic routes.

Recent research has focused on replacing hazardous reagents like chlorosulfonic acid and thionyl chloride with safer alternatives. rsc.org One promising approach is the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are derived from corresponding thiols. This method is advantageous as it proceeds under mild conditions and avoids the use of strong acids and toxic gases. organic-chemistry.org Another sustainable method involves the oxyhalogenation of thiols and disulfides using reagents like oxone in water, which serves as a green solvent. rsc.org

Photocatalysis represents another frontier in the green synthesis of sulfonyl chlorides. The use of visible light and a heterogeneous photocatalyst, such as potassium poly(heptazine imide), allows for the synthesis of aryl sulfonyl chlorides from arenediazonium salts under mild, room temperature conditions. nih.gov This approach offers a sustainable alternative to traditional methods like the Meerwein chlorosulfonylation reaction. nih.gov

The table below summarizes some of the green reagents being explored for the synthesis of sulfonyl chlorides.

| Green Reagent/Method | Precursor | Key Advantages |

| N-Chlorosuccinimide (NCS) | S-Alkylisothiourea salts | Mild conditions, avoids hazardous reagents. organic-chemistry.org |

| Oxone-KX (X=Cl, Br) | Thiols, Disulfides | Use of water as a solvent, rapid reaction. rsc.org |

| Ammonium Nitrate/O₂ | Thiols | Metal-free, uses oxygen as a terminal oxidant. rsc.org |

| Photocatalysis | Arenediazonium salts | Uses visible light, mild conditions, metal-free. nih.gov |

These sustainable approaches not only reduce the environmental impact of chemical synthesis but also often lead to higher yields and easier purification of the final products.

Integration with Automated Synthesis and High-Throughput Screening

The demand for large and diverse libraries of novel compounds for drug discovery has driven the integration of automated synthesis and high-throughput screening (HTS). ewadirect.com 5-Phenylthiophene-2-sulfonyl chloride is an ideal scaffold for the creation of such libraries, particularly for sulfonamides, a class of compounds with a broad spectrum of biological activities. nih.gov

Automated synthesis platforms can rapidly produce a multitude of derivatives from a single precursor like this compound by reacting it with a wide array of amines to generate a sulfonamide library. researchgate.net This process significantly accelerates the drug discovery pipeline by enabling the synthesis of thousands of compounds in a short period. scienceintheclassroom.org

Once synthesized, these compound libraries are subjected to HTS to identify "hit" compounds with desired biological activity. nih.gov HTS technologies allow for the rapid testing of vast numbers of compounds against specific biological targets, such as enzymes or cellular pathways. ewadirect.com The data generated from HTS can then be used to establish structure-activity relationships (SAR) and guide the design of more potent and selective therapeutic agents. nih.gov The combination of automated synthesis and HTS provides a powerful engine for the discovery of new drug candidates derived from this compound. ewadirect.comscienceintheclassroom.org

Discovery of Novel Bioactive Scaffolds and Therapeutic Modalities

The 5-phenylthiophene-2-sulfonamide (B6155978) scaffold is a promising framework for the development of new therapeutic agents. Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. nih.gov The sulfonamide group is also a key feature in many established drugs. princeton.edu

The combination of these two moieties in derivatives of this compound makes them attractive targets for drug discovery programs. Research in this area is focused on synthesizing novel analogs and evaluating their potential as treatments for various diseases. For instance, new thiophene-2-carboxamide derivatives have been synthesized and shown to possess antioxidant and antibacterial activities. nih.gov

The exploration of bioactive compounds from natural sources also provides inspiration for the design of new therapeutic modalities. mdpi.comnih.govnih.govmdpi.com By mimicking the structures of naturally occurring bioactive molecules, chemists can design novel compounds based on the this compound scaffold with enhanced therapeutic properties.

The following table highlights some of the potential therapeutic applications of compounds derived from this scaffold.

| Therapeutic Area | Potential Application | Rationale |

| Oncology | Anticancer agents | Thiophene (B33073) derivatives have shown antitumor properties. nih.gov |

| Infectious Diseases | Antibacterial/Antifungal agents | Thiophene and sulfonamide moieties are known to have antimicrobial activity. nih.gov |

| Inflammation | Anti-inflammatory drugs | Certain thiophene-based compounds exhibit anti-inflammatory effects. nih.gov |

The versatility of the this compound core allows for extensive chemical modification, paving the way for the discovery of novel bioactive scaffolds and innovative therapeutic approaches.

Development of Advanced Functional Materials based on this compound

Beyond its applications in medicinal chemistry, this compound is also a valuable building block for the creation of advanced functional materials. The thiophene unit is a key component of conducting polymers, which have applications in electronics, sensors, and energy storage. nih.govnih.gov

Polythiophenes, polymers composed of repeating thiophene units, can be synthesized through various methods, including oxidative polymerization. nih.gov The presence of the phenyl group in this compound can be used to tune the electronic and physical properties of the resulting polymers. The sulfonyl chloride group can be further functionalized to introduce other desired properties or to link the thiophene unit to other molecules or surfaces.

The development of new synthetic methods for creating well-defined polythiophenes with high molecular weight is an active area of research. nih.govcmu.edu These materials have the potential to be used in a variety of applications, as outlined in the table below.

| Application Area | Potential Use of Phenylthiophene-based Materials |

| Organic Electronics | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). |

| Sensors | Chemical and biological sensors due to their sensitivity to environmental changes. |

| Energy Storage | Electrodes in batteries and supercapacitors. |

| Biomedical Devices | Biocompatible coatings and components for medical implants. nih.gov |

The ability to tailor the properties of materials derived from this compound opens up exciting possibilities for the development of next-generation technologies.

Q & A

What are the key synthetic routes for 5-phenylthiophene-2-sulfonyl chloride, and how do reaction conditions influence yield and purity?

Basic Question

The synthesis typically involves sulfonation and chlorination of 5-phenylthiophene. A common method includes reacting 5-phenylthiophene with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonic acid intermediate, followed by treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride . Key parameters affecting yield include reaction time, stoichiometry of chlorinating agents, and moisture control to prevent hydrolysis.

Advanced Research Question

Recent studies highlight contradictions in optimal reaction conditions. For example, using SOCl₂ vs. PCl₅ may lead to differing byproduct profiles: SOCl₂ generates HCl gas, requiring rigorous venting, while PCl₅ can introduce phosphorus residues that complicate purification . Advanced methodologies like in situ FT-IR monitoring and computational modeling (DFT) are recommended to track intermediate formation and optimize reaction kinetics .

How can researchers mitigate discrepancies in spectroscopic data during structural characterization?

Basic Question

Standard characterization involves NMR (¹H/¹³C), FT-IR, and mass spectrometry. For this compound, the sulfonyl chloride group exhibits distinct IR peaks at 1360–1390 cm⁻¹ (S=O asymmetric stretch) and 1160–1180 cm⁻¹ (S=O symmetric stretch). ¹H NMR typically shows aromatic protons at δ 7.4–7.6 ppm and thiophene protons at δ 7.1–7.3 ppm .

Advanced Research Question

Discrepancies in NMR shifts may arise from solvent polarity or residual moisture, which hydrolyzes the sulfonyl chloride to sulfonic acid. To resolve this, ensure anhydrous solvents (e.g., deuterated DCM) and use trimethylsilyl chloride (TMSCl) as a stabilizing agent. LC-MS with high-resolution ESI+ can differentiate between the target compound (C₁₀H₇ClO₂S₂, [M+H]⁺ = 266.94) and hydrolyzed byproducts .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Question

The compound is moisture-sensitive and corrosive. Essential precautions include:

- Use of PPE (nitrile gloves, goggles, lab coat).

- Conduct reactions in a fume hood to avoid inhalation of HCl or SO₂ vapors.

- Store under inert gas (argon) at –20°C to prevent hydrolysis .

Advanced Research Question

Contradictions in safety data arise from varying impurity profiles. For example, residual chlorosulfonic acid increases corrosivity. Implement hazard analysis (e.g., HAZOP) and use neutralizing agents (e.g., sodium bicarbonate) during waste disposal. Emergency protocols for skin contact require immediate washing with 5% sodium thiosulfate to neutralize reactive chloride species .

How does this compound perform as a sulfonating agent in heterocyclic chemistry?

Basic Question

The compound is widely used to introduce sulfonyl groups into amines, alcohols, and heterocycles. For example, it reacts with amines in dichloromethane (DCM) at 0°C to form sulfonamides, a key step in drug intermediate synthesis .

Advanced Research Question

Competing side reactions (e.g., over-sulfonation or ring-opening in strained heterocycles) require mechanistic analysis. Kinetic studies using stopped-flow UV-Vis spectroscopy reveal that electron-deficient amines (e.g., pyridine derivatives) react faster due to enhanced nucleophilicity at the sulfonyl center. Steric effects dominate in bulky substrates, necessitating elevated temperatures (40–60°C) .

What analytical strategies resolve contradictions in purity assessments across batches?

Basic Question

Standard purity assessment includes HPLC (C18 column, acetonitrile/water gradient) and elemental analysis. Acceptable purity for research-grade material is ≥95% .

Advanced Research Question

Batch-to-batch variability often stems from trace metal contaminants (e.g., Fe³⁺) catalyzing hydrolysis. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies metal content, while X-ray photoelectron spectroscopy (XPS) identifies surface oxidation. Advanced purification techniques, such as sublimation under reduced pressure (0.1 mmHg, 80°C), improve purity to ≥99% .

How can researchers optimize solvent systems for reactions involving this compound?

Basic Question

Anhydrous solvents (DCM, THF, or toluene) are preferred. Polar aprotic solvents like DMF may accelerate hydrolysis and should be avoided .

Advanced Research Question

Contradictory reports on solvent effects arise from dielectric constant variations. Computational solvation models (COSMO-RS) predict that low-polarity solvents (ε < 5) stabilize the sulfonyl chloride group, while high-polarity solvents (ε > 20) favor hydrolysis. Experimental validation using kinetic profiling in mixed solvents (e.g., DCM:hexane) is recommended .

What are the emerging applications of this compound in materials science?

Advanced Research Question

Recent studies explore its use in synthesizing sulfonated polymers for proton-exchange membranes (PEMs). The sulfonyl group enhances ionic conductivity, but excessive sulfonation reduces mechanical stability. Balancing these properties requires grafting the compound onto block copolymers (e.g., polystyrene-b-polyethylene) and characterizing morphology via SAXS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.